2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]
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Overview
Description
2’-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] is a complex organic compound with the molecular formula C39H29OP. It is known for its unique structural properties and is widely used in various chemical reactions and industrial applications .
Preparation Methods
The synthesis of 2’-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] with benzyl bromide under basic conditions to introduce the benzyl group . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2’-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2’-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism by which 2’-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] exerts its effects involves its role as a ligand in catalytic processes. It coordinates with transition metals, forming complexes that facilitate various chemical reactions. The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states, leading to increased reaction rates and selectivity .
Comparison with Similar Compounds
2’-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] can be compared with other similar compounds, such as:
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): Known for its use in asymmetric catalysis, BINAP is a widely studied ligand with similar applications.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: This compound and its derivatives are highly selective homogeneous catalysts used for the reduction of aryl ketones, β-keto esters, and α-amino ketones.
The uniqueness of 2’-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] lies in its specific structural modifications, which can enhance its reactivity and selectivity in certain reactions compared to its analogs .
Properties
Molecular Formula |
C39H29OP |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
1-(2-benzylnaphthalen-1-yl)-3-diphenylphosphanylnaphthalen-2-ol |
InChI |
InChI=1S/C39H29OP/c40-39-36(41(32-18-6-2-7-19-32)33-20-8-3-9-21-33)27-30-17-11-13-23-35(30)38(39)37-31(26-28-14-4-1-5-15-28)25-24-29-16-10-12-22-34(29)37/h1-25,27,40H,26H2 |
InChI Key |
FGVZTNGQKZACOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7)O |
Origin of Product |
United States |
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